molecular formula C153H230N40O49 B10838986 [Gly8,Glu22]GLP-1(7,37)-NH2

[Gly8,Glu22]GLP-1(7,37)-NH2

Cat. No.: B10838986
M. Wt: 3413.7 g/mol
InChI Key: PDPPZBIGLPYQFY-KYYFCHEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Gly8,Glu22]GLP-1(7,37)-NH2 is a chemically modified analog of glucagon-like peptide-1 (GLP-1) designed for advanced research into metabolic pathways and therapeutic development. GLP-1 is an endogenous incretin hormone that potently stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon release, slows gastric emptying, and promotes satiety . A primary challenge in utilizing native GLP-1 is its extremely short half-life of approximately 2 minutes, primarily due to rapid degradation by the dipeptidyl peptidase-4 (DPP-IV) enzyme, which cleaves the peptide at the Ala8 position . The Gly8 substitution in this analog is a strategic modification to enhance metabolic stability by conferring resistance to DPP-IV cleavage, thereby extending its duration of action in experimental settings . The specific role of the Glu22 substitution can be investigated for its potential to influence receptor interaction, signaling bias, or further stability, offering a unique tool to dissect the structure-activity relationship of GLP-1 receptor (GLP-1R) agonists . This peptide exerts its effects by binding to and activating the GLP-1 receptor, a class B G-protein-coupled receptor (GPCR) highly expressed on pancreatic β-cells . Receptor activation predominantly triggers the Gαs/cAMP/PKA signaling pathway, leading to the closure of KATP channels, membrane depolarization, and an influx of calcium that ultimately stimulates the exocytosis of insulin granules . Research into analogs like [Gly8,Glu22]GLP-1(7,37)-NH2 is crucial for understanding β-cell health, as GLP-1 signaling has been shown to promote insulin gene transcription, β-cell proliferation, and neogenesis while inhibiting apoptosis . Consequently, this compound provides significant research value for scientists exploring novel therapeutic strategies for type 2 diabetes and obesity, investigating the complex signaling mechanisms of class B GPCRs, and developing next-generation, long-acting incretin-based therapies with improved pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C153H230N40O49

Molecular Weight

3413.7 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C153H230N40O49/c1-16-78(10)123(150(240)170-81(13)128(218)179-106(61-87-64-162-92-35-24-23-34-90(87)92)140(230)181-102(57-75(4)5)141(231)190-121(76(6)7)148(238)178-94(36-25-27-53-154)131(221)164-67-113(202)171-93(38-29-55-161-153(158)159)130(220)166-69-120(214)215)192-142(232)104(58-84-30-19-17-20-31-84)182-137(227)100(47-52-118(210)211)175-134(224)95(37-26-28-54-155)173-127(217)80(12)168-126(216)79(11)169-133(223)97(43-48-111(157)200)174-135(225)98(45-50-116(206)207)176-136(226)99(46-51-117(208)209)177-138(228)101(56-74(2)3)180-139(229)103(60-86-39-41-89(199)42-40-86)183-145(235)108(70-194)186-147(237)110(72-196)187-149(239)122(77(8)9)191-144(234)107(63-119(212)213)184-146(236)109(71-195)188-152(242)125(83(15)198)193-143(233)105(59-85-32-21-18-22-33-85)185-151(241)124(82(14)197)189-114(203)68-165-132(222)96(44-49-115(204)205)172-112(201)66-163-129(219)91(156)62-88-65-160-73-167-88/h17-24,30-35,39-42,64-65,73-83,91,93-110,121-125,162,194-199H,16,25-29,36-38,43-63,66-72,154-156H2,1-15H3,(H2,157,200)(H,160,167)(H,163,219)(H,164,221)(H,165,222)(H,166,220)(H,168,216)(H,169,223)(H,170,240)(H,171,202)(H,172,201)(H,173,217)(H,174,225)(H,175,224)(H,176,226)(H,177,228)(H,178,238)(H,179,218)(H,180,229)(H,181,230)(H,182,227)(H,183,235)(H,184,236)(H,185,241)(H,186,237)(H,187,239)(H,188,242)(H,189,203)(H,190,231)(H,191,234)(H,192,232)(H,193,233)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,121-,122-,123-,124-,125-/m0/s1

InChI Key

PDPPZBIGLPYQFY-KYYFCHEUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

Peptide Engineering and Synthesis of Gly8,glu22 Glp 1 7,37 Nh2

Methodological Approaches to Peptide Synthesis for Glucagon-Like Peptide-1 Analogs

The synthesis of GLP-1 analogs like [Gly8,Glu22]GLP-1(7,37)-NH2 primarily relies on solid-phase peptide synthesis (SPPS) . crbgroup.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin. crbgroup.com Key features of this process include:

Fmoc Chemistry: The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is common. crbgroup.com This group temporarily blocks the amino end of an amino acid, allowing for controlled, sequential addition to the peptide chain. crbgroup.com

Coupling Reagents: Chemicals like carbodiimides are used to facilitate the formation of peptide bonds between the amino acids. drugdeliveryleader.com

Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin support using an acid, such as trifluoroacetic acid (TFA). drugdeliveryleader.com The resulting crude peptide is then purified, often using high-performance liquid chromatography (HPLC), to achieve a high degree of purity. drugdeliveryleader.com

Alternative and complementary methods are also employed in the production of GLP-1 analogs:

Liquid-Phase Peptide Synthesis (LPPS): This method, while less common for initial synthesis, offers advantages in scalability. drugdeliveryleader.com

Hybrid Approaches: Some manufacturing processes combine the efficiency of SPPS with the scalability of LPPS. drugdeliveryleader.com

Recombinant DNA Technology: For large-scale production, the gene encoding a GLP-1 precursor can be inserted into a host organism, such as E. coli. drugdeliveryleader.com The resulting peptide can then be chemically modified to create the final analog. drugdeliveryleader.com This approach can be more cost-effective for producing large quantities. drugdeliveryleader.com

Fragment Condensation: This technique involves synthesizing smaller peptide fragments separately and then joining them together on a solid support. google.com This can lead to higher yield and purity. google.com

Interactive Data Table: Comparison of Peptide Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a chain on a solid resin. crbgroup.comHigh efficiency for laboratory-scale synthesis. drugdeliveryleader.comCan be costly and have limited yield for large-scale production. drugdeliveryleader.com
Liquid-Phase Peptide Synthesis (LPPS) Synthesis occurs in solution.Scalable for large-scale production. drugdeliveryleader.comCan be less efficient than SPPS for complex peptides.
Recombinant DNA Technology Production of peptide precursors in microorganisms. drugdeliveryleader.comHigh yield and lower cost for large quantities. drugdeliveryleader.comRequires subsequent chemical modification steps. drugdeliveryleader.com
Fragment Condensation Convergent synthesis of peptide fragments. google.comHigh yield and purity. google.comCan be a complex process to optimize.

Targeted Amino Acid Substitutions within [Gly8,Glu22]GLP-1(7,37)-NH2

The specific amino acid substitutions at positions 8 and 22 are central to the enhanced properties of this GLP-1 analog.

Native GLP-1 is rapidly degraded in the body by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide at the alanine (B10760859) residue at position 8. frontiersin.orgnih.gov This enzymatic action results in a very short biological half-life for the natural hormone. frontiersin.org

The substitution of alanine with glycine (B1666218) at position 8 is a key strategy to overcome this limitation. frontiersin.orgnih.gov This modification renders the peptide resistant to DPP-4 cleavage. frontiersin.orgopenmedicinalchemistryjournal.com Research has shown that [Gly8]-GLP-1 analogs exhibit a significantly longer half-life compared to the native peptide. For instance, one study found the half-life of a Gly8 analog to be 159 minutes in porcine plasma, compared to 28 minutes for the native form. nih.gov This increased stability allows for a more sustained therapeutic effect. acs.org While this substitution slightly decreases the binding affinity to the GLP-1 receptor, the agonist activity remains comparable to that of native GLP-1. nih.govacs.org

The substitution of the native glycine at position 22 with glutamic acid is intended to stabilize the α-helical secondary structure of the GLP-1 molecule. nih.gov The α-helical conformation is important for the peptide's interaction with its receptor. nih.gov While the native phenylalanine at position 22 is considered important for receptor binding and activity, strategic substitutions can be made. openmedicinalchemistryjournal.com Studies on various GLP-1 analogs have shown that introducing charged residues like glutamic acid at specific positions can be well-tolerated and can even have a positive impact on receptor potency and solubility. gubra.dkacs.org The introduction of glutamic acid at position 22 in this specific analog is a targeted modification to enhance its structural integrity and, consequently, its biological function. nih.gov

Significance of C-Terminal Amidation in [Gly8,Glu22]GLP-1(7,37)-NH2 Design

The "-NH2" designation in the compound's name indicates that the C-terminus of the peptide is amidated. This is a common modification in therapeutic peptides. C-terminal amidation has been shown to significantly slow down the process of fibril formation (aggregation) of GLP-1 at neutral and basic pH levels. cam.ac.ukresearchgate.net Peptide aggregation is a major concern as it can lead to a loss of biological activity and potentially cause immunogenic reactions. cam.ac.ukresearchgate.net By increasing the physical stability and reducing the propensity for aggregation, C-terminal amidation contributes to a more robust and reliable therapeutic agent. cam.ac.ukresearchgate.net

Strategies for Further Molecular Modification of [Gly8,Glu22]GLP-1(7,37)-NH2

To further enhance the therapeutic profile of GLP-1 analogs, additional modifications can be implemented.

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. researchgate.netnih.gov This modification can significantly improve the pharmacokinetic properties of the molecule by:

Increasing Hydrodynamic Size: This reduces clearance by the kidneys. frontiersin.org

Shielding from Proteolytic Enzymes: The PEG chain can sterically hinder the approach of enzymes that would otherwise degrade the peptide. researchgate.netfrontiersin.org

Reducing Immunogenicity: PEGylation can mask the peptide from the immune system. frontiersin.org

Site-specific PEGylation is crucial to ensure that the modification does not interfere with the peptide's ability to bind to its receptor. researchgate.net For GLP-1 analogs, PEGylation has been shown to prolong the in vivo activity, leading to sustained effects on blood glucose and body weight. nih.gov For example, a PEGylated [Gly8]GLP-1 analog demonstrated a significantly prolonged elimination half-life. google.com Different strategies for PEGylation exist, including attachment at specific amino acid residues like cysteine or lysine. researchgate.netnih.gov

Interactive Data Table: Effects of Molecular Modifications on GLP-1 Analogs

ModificationPositionRationaleOutcome
Glycine Substitution 8Resistance to DPP-4 degradation. frontiersin.orgnih.govIncreased metabolic stability and prolonged half-life. nih.govacs.org
Glutamic Acid Substitution 22Stabilization of α-helical structure. nih.govEnhanced structural integrity and function. nih.gov
C-Terminal Amidation C-terminusIncreased physical stability, reduced aggregation. cam.ac.ukresearchgate.netSlower fibril formation. cam.ac.ukresearchgate.net
PEGylation Various sitesImproved pharmacokinetics. researchgate.netnih.govExtended half-life, reduced clearance, and sustained in vivo efficacy. nih.govgoogle.com

Incorporation of Lactam Bridges for Conformational Constraint

One advanced strategy in peptide engineering is the introduction of intramolecular lactam bridges to create cyclic analogues. This conformational constraint is intended to stabilize the α-helical structure of the peptide, which is crucial for optimal interaction with the GLP-1 receptor (GLP-1R), and to provide steric shielding against enzymatic degradation. nih.govacs.org

Research into lactam bridge modifications on GLP-1 analogues has explored various positions for cyclization. For analogues involving the Glu22 position, studies have compared the efficacy of a simple Gly22 to Glu substitution against the introduction of a lactam bridge involving this residue. Findings indicate that while lactam bridges can enhance stability, they may also impact receptor affinity and activation. For instance, introducing a lactam bridge at position 22, such as in c[Lys18-Glu22] or c[Glu22-Lys26] analogues, has been reported to result in lower receptor affinity and activity compared to a simple Gly22 to Glu substitution. dovepress.comscienceopen.com This suggests that while the carboxyl group of the glutamic acid at position 22 may provide an additional binding site for the receptor, constraining it within a lactam bridge could disperse its charge and weaken this beneficial interaction. scienceopen.com

The length of the amino acid side chains forming the bridge is also a critical factor. Studies comparing c[Asp22–Lys26]GLP-1, c[Glu22–Lys26]GLP-1, and c[hGlu22–Lys26]GLP-1 (where hGlu is homoglutamic acid) showed that the analogue with the longer side chain (hGlu) exhibited higher affinity and activity, highlighting the importance of the bridge's span. nih.govscienceopen.com

Further research has demonstrated that multiple lactam bridges can be introduced to significantly enhance enzymatic stability. Bicyclic and tricyclic GLP-1 analogues, such as c[Glu18, Lys22]-c[Glu30, Lys34]-GLP-1(7–36)-NH2, have shown not only increased potency but also exceptional resistance to NEP 24.11, with half-lives exceeding 96 hours in vitro. nih.govacs.org

Table 1: Effect of Modifications at Position 22 on GLP-1 Analogue Activity

Modification TypeSpecific Analogue ExampleReported Effect on Affinity & ActivityReference
Simple Substitution [Gly8,Glu22]GLP-1(7,37)-NH2Increased affinity and activity compared to native GLP-1. dovepress.comscienceopen.com
Lactam Bridge c[Lys18-Glu22][Gly8]GLP-1Lower affinity and activity than simple Glu substitution. dovepress.comscienceopen.com
Lactam Bridge c[Glu22-Lys26][Gly8]GLP-1Lower affinity and activity than simple Glu substitution. dovepress.comscienceopen.com
Lactam Bridge c[hGlu22-Lys26][Gly8]GLP-1Higher affinity and activity compared to c[Glu22–Lys26] analogue. nih.govscienceopen.com

Fatty Acid Conjugation for Enhanced Albumin Binding

A widely successful strategy to extend the half-life of therapeutic peptides is conjugation to a fatty acid chain. google.com This modification enhances the peptide's ability to reversibly bind to serum albumin, a long-lived plasma protein. This binding creates a circulating reservoir of the peptide, protecting it from rapid renal clearance and enzymatic degradation, thereby prolonging its duration of action. acs.orggoogle.com

The process typically involves attaching a long-chain fatty acid (e.g., palmitic acid, a C16 fatty acid) to a specific amino acid residue, often a lysine, via a linker or spacer. nih.gov The linker's chemical nature and length can be optimized to ensure that the fatty acid moiety does not interfere with the peptide's ability to bind to its target receptor. This approach has been effectively used in the development of several long-acting GLP-1 receptor agonists. nih.govwaters.com For instance, semaglutide (B3030467) incorporates a C18 fatty diacid attached to Lys26 through a hydrophilic spacer, a modification that contributes to its extended half-life allowing for once-weekly administration. acs.orgnih.gov

While specific research on the direct fatty acid conjugation to the [Gly8,Glu22]GLP-1(7,37)-NH2 moiety is not extensively detailed in published literature, the principle is broadly applicable. Engineering this analogue with a fatty acid chain represents a viable strategy for enhancing its pharmacokinetic profile, building upon the established success of this method in other GLP-1 based therapeutics. nih.govrsc.orgresearchgate.net

Table 2: Examples of Fatty Acid Conjugation in GLP-1 Analogues

GLP-1 AnalogueFatty Acid/Linker MoietyPosition of ConjugationOutcomeReference
Liraglutide C16 palmitoyl (B13399708) group via a γ-glutamyl linkerLys26Half-life extended to ~13 hours nih.govacs.org
Semaglutide C18 fatty diacid via a mini-PEG spacerLys26Half-life extended to ~1 week nih.govacs.org

Fusion Protein Strategies Incorporating the [Gly8,Glu22]GLP-1(7,37)-NH2 Moiety

Another powerful technique for half-life extension is the creation of fusion proteins, where the therapeutic peptide is genetically fused to a large carrier protein. dovepress.comgoogle.com This strategy significantly increases the hydrodynamic size of the molecule, preventing its filtration by the kidneys and extending its circulation time. Common fusion partners include human serum albumin (HSA) or the Fc fragment of a human immunoglobulin (IgG). dovepress.comnih.govresearchgate.net

The [Gly8,Glu22]GLP-1(7,37) sequence is a critical component of the GLP-1 receptor agonist dulaglutide. caymanchem.com In this therapeutic, two molecules of a modified GLP-1 analogue, specifically [Gly8,Glu22,Gly36]GLP-1(7-37), are fused to the Fc fragment of a modified human IgG4. googleapis.com The IgG4-Fc portion was specifically engineered to reduce its effector functions and potential immunogenicity. googleapis.com The fusion is mediated by a small peptide linker. dovepress.com

This fusion protein strategy results in a molecule with a substantially prolonged half-life of approximately 5 days, enabling once-weekly administration. dovepress.com The use of two GLP-1 moieties in a tandem repeat was a design feature to overcome reduced potency that was observed when only a single GLP-1 molecule was fused to a large protein. researchgate.net The [Gly8,Glu22] substitutions within the GLP-1 portion of the molecule maintain high potency and confer resistance to DPP-IV, complementing the half-life extension provided by the Fc fusion. dovepress.comcaymanchem.com

Table 3: Characteristics of a Fusion Protein Incorporating the [Gly8,Glu22]GLP-1 Moiety

Fusion ProteinPeptide MoietyFusion PartnerLinkerKey FeaturesReference
Dulaglutide Two tandem copies of [Gly8,Glu22,Gly36]GLP-1(7-37)Modified human IgG4-Fc fragmentSmall peptide linkerHigh potency, DPP-IV resistance, significantly extended half-life (~5 days). dovepress.comcaymanchem.comgoogleapis.com

Compound Reference Table

Receptor Binding and Activation Mechanisms of Gly8,glu22 Glp 1 7,37 Nh2

Glucagon-Like Peptide-1 Receptor (GLP-1R) Interaction Dynamics of [Gly8,Glu22]GLP-1(7,37)-NH2

The interaction of [Gly8,Glu22]GLP-1(7,37)-NH2 with the GLP-1R, a class B G protein-coupled receptor (GPCR), is a critical determinant of its biological activity. researchgate.netnih.gov This interaction is characterized by a two-domain binding model where the C-terminal region of the peptide primarily engages with the large N-terminal extracellular domain (ECD) of the receptor, anchoring the ligand. Subsequently, the N-terminal region of the peptide interacts with the transmembrane domain (TMD) and extracellular loops of the receptor, leading to its activation. frontiersin.org

Quantitative assessments of the binding affinity of [Gly8,Glu22]GLP-1(7,37)-NH2 for the human GLP-1R have demonstrated a high-affinity interaction. In competitive radioligand binding assays, this analog exhibits a half-maximal inhibitory concentration (IC50) of 1.1 nM. nih.gov This indicates a strong binding capacity, comparable to and in some cases exceeding that of the native GLP-1 peptide and other analogs. For instance, the parent compound [Gly8]GLP-1(7-37)-NH2 shows a slightly lower affinity with an IC50 of 2.8 nM. nih.gov The high affinity of [Gly8,Glu22]GLP-1(7,37)-NH2 underscores the favorable impact of the combined substitutions on receptor engagement.

CompoundGLP-1R Binding Affinity (IC50, nM)
[Gly8,Glu22]GLP-1(7,37)-NH21.1
[Gly8]GLP-1(7-37)-NH22.8
c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH23.6
c[Glu23-Lys27][Gly8]GLP-1(7-37)-NH21.9

The specific amino acid substitutions at positions 8 and 22 are key molecular determinants of the enhanced properties of [Gly8,Glu22]GLP-1(7,37)-NH2.

Glycine (B1666218) at Position 8 (Gly8): The substitution of the native Alanine (B10760859) (Ala) at position 8 with Glycine (Gly) is a well-established strategy to confer resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov This modification is crucial for extending the plasma half-life of the peptide. Importantly, this substitution is well-tolerated by the GLP-1R, with [Gly8]-GLP-1 analogs retaining comparable receptor binding affinity to the native peptide. researchgate.net

Glutamic Acid at Position 22 (Glu22): The native GLP-1 sequence contains a Glycine at position 22. While this residue does not appear to make direct contact with the receptor, its flexibility can introduce a kink in the helical structure of the peptide. uq.edu.au Replacing Gly22 with a helix-promoting residue like Glutamic acid (Glu) is intended to stabilize the α-helical conformation of the central region of the peptide. nih.govuq.edu.au A stable helical structure in this region is understood to be important for effective interaction with the receptor's extracellular domain, thereby contributing to high-affinity binding and potent receptor activation. uq.edu.au

Intracellular Signaling Cascades Initiated by [Gly8,Glu22]GLP-1(7,37)-NH2

Upon binding of [Gly8,Glu22]GLP-1(7,37)-NH2 to the GLP-1R, a conformational change is induced in the receptor, which initiates a cascade of intracellular signaling events. These events are fundamental to the physiological actions of the compound.

The primary and most well-documented signaling pathway activated by the GLP-1R is the stimulation of adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov The binding of an agonist like [Gly8,Glu22]GLP-1(7,37)-NH2 promotes the coupling of the receptor to the stimulatory G-protein, Gαs. uq.edu.au This activation of Gαs leads to its dissociation from the Gβγ subunits and subsequent stimulation of membrane-bound adenylyl cyclase enzymes. uq.edu.au This enzyme then catalyzes the conversion of ATP to cAMP, resulting in a rapid increase in intracellular cAMP levels. researchgate.net Studies on related analogs with modifications around position 22 have shown potent functional activity, retaining picomolar potency in cAMP production assays. nih.govacs.org This elevation in cAMP is a critical step that propagates the signal to downstream effector proteins. frontiersin.org

The increase in intracellular cAMP concentration activates two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway. frontiersin.orguq.edu.au

PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of intracellular substrates, including ion channels and transcription factors, which mediate many of the cellular responses to GLP-1R activation. upstate.edu

Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. researchgate.net The activation of the Epac pathway is considered a PKA-independent mechanism of cAMP action and contributes to processes such as insulin (B600854) exocytosis from pancreatic β-cells. researchgate.net Both PKA and Epac pathways are crucial for mediating the full spectrum of GLP-1R-induced cellular responses.

While the GLP-1R predominantly couples to Gαs to stimulate cAMP production, there is evidence that it can also couple to other G-proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway, leading to increases in intracellular calcium. Furthermore, the concept of "biased agonism" has emerged, suggesting that different GLP-1R agonists can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.govnih.govresearchgate.net

Modifications in the N-terminal region of GLP-1 analogs, such as the Gly8 substitution, can influence these signaling outcomes. nih.gov A biased agonist might, for example, strongly promote G-protein-mediated cAMP production while only weakly recruiting β-arrestin, a protein involved in receptor desensitization and internalization. youtube.com This differential signaling could potentially lead to a more sustained therapeutic effect with a modified side-effect profile. While the specific G-protein coupling and bias profile of [Gly8,Glu22]GLP-1(7,37)-NH2 has not been extensively detailed in publicly available literature, its structural modifications suggest the potential for unique signaling properties compared to the native peptide.

[Gly8,Glu22]GLP-1(7,37)-NH2-Mediated β-Arrestin Signaling Modulation

The substitution of alanine at position 8 with glycine in GLP-1 analogues has been shown to result in only a slight decrease in binding affinity while maintaining comparable agonist activity to the native GLP-1. acs.org For instance, [Gly8]-GLP-1(7-36)-NH2 exhibited receptor binding comparable to GLP-1. nih.gov This suggests that the Gly8 modification is well-tolerated for receptor interaction and activation.

The introduction of a glutamate (B1630785) residue at position 22 is anticipated to influence the signaling bias of the peptide. While direct studies on β-arrestin signaling for the double-substituted analogue are limited, insights can be drawn from related research. The central portion of GLP-1 has been identified as a critical determinant for achieving a bias toward β-arrestin recruitment. researchgate.net Modifications within this region can therefore modulate the balance between G protein-dependent and β-arrestin-dependent signaling. The development of G protein-biased GLP-1R agonists, which exhibit reduced β-arrestin recruitment, is an area of active investigation with the aim of enhancing therapeutic efficacy. nih.gov

It is hypothesized that the conformational changes induced by the Glu22 substitution, as will be discussed below, could alter the interaction landscape of the peptide with the GLP-1R, thereby influencing the recruitment of β-arrestins. The precise nature of this modulation, whether it potentiates or attenuates β-arrestin signaling, requires further empirical investigation.

CompoundModificationReported Effect on β-Arrestin Signaling
GLP-1 AnaloguesModifications in the central portionCan induce bias toward β-arrestin recruitment researchgate.net
G protein-biased agonistsEngineered for reduced β-arrestin interactionMay offer enhanced therapeutic benefits nih.gov

Conformational Changes of [Gly8,Glu22]GLP-1(7,37)-NH2 Upon GLP-1R Binding

The transition of GLP-1 and its analogues from a flexible conformation in solution to a structured, receptor-bound state is a hallmark of their interaction with the GLP-1R. This conformational change is crucial for receptor activation and the initiation of downstream signaling cascades.

Nuclear Magnetic Resonance (NMR) studies have revealed that native GLP-1 in a membrane-mimetic environment adopts a helical structure. acs.orgnih.gov Specifically, it forms two helical segments, typically from residues 13-20 and 24-35, connected by a more flexible linker region. acs.orgnih.govnih.gov The binding of GLP-1 to its receptor induces a significant increase in its helical content. nih.gov

The substitution of glycine at position 22 with glutamate is a key modification in [Gly8,Glu22]GLP-1(7,37)-NH2 that is expected to significantly impact its helical propensity. Glycine, with its high conformational flexibility, often acts as a helix breaker. In native GLP-1, Gly22 is part of the linker region that separates the two alpha-helical domains. acs.orgnih.gov In contrast, glutamate has a higher propensity to be in an alpha-helical conformation. The GLP-1 analogue exendin-4, which has a glutamate at the position corresponding to Gly22 in GLP-1, exhibits a more stable, single alpha-helical structure from residues 11-27. nih.gov This suggests that the Glu22 substitution in [Gly8,Glu22]GLP-1(7,37)-NH2 likely promotes a more continuous and stable alpha-helical conformation upon receptor binding.

PeptideKey Residue at Position 22 (or equivalent)Observed Helical Structure
GLP-1GlycineTwo helical segments separated by a linker acs.orgnih.govnih.gov
Exendin-4GlutamateSingle, stable alpha-helix nih.gov
[Gly8,Glu22]GLP-1(7,37)-NH2GlutamatePredicted to have a more stable and continuous alpha-helix

By replacing the flexible glycine with the helix-promoting glutamate, the conformational landscape of the peptide is altered. A more rigid and continuous helical structure could lead to a different mode of interaction with the receptor. Cryo-electron microscopy studies of the GLP-1R have shown that the bound GLP-1 peptide is in a fully alpha-helical conformation. researchgate.net Therefore, the stabilization of this helical structure by the Glu22 substitution could potentially enhance receptor binding affinity and efficacy.

Furthermore, studies on conformationally constrained GLP-1 analogues, where a lactam bridge is introduced to stabilize the helical structure, have provided valuable insights. Cyclic peptides with a lactam bridge between positions 22 and 26, in a [Gly8] background, have shown comparable receptor binding and activation to native GLP-1. nih.gov This indicates that a stabilized helical conformation around position 22 is well-tolerated and can lead to potent receptor activation. The Glu22 substitution in [Gly8,Glu22]GLP-1(7,37)-NH2 is expected to achieve a similar helical stabilization, thereby facilitating effective engagement with the GLP-1R.

Enzymatic Stability and Pharmacokinetic Modulation of Gly8,glu22 Glp 1 7,37 Nh2 Analogs

Resistance to Dipeptidyl Peptidase-4 (DPP-4) Degradation

DPP-4 is an enzyme that rapidly inactivates native GLP-1 by cleaving the peptide bond between the amino acids at position 8 (Alanine) and position 9 (Glutamic acid). nih.govresearchgate.net This cleavage results in the metabolite GLP-1(9-36)-NH2, which has a significantly reduced affinity for the GLP-1 receptor and lacks insulinotropic activity. nih.gov Modifying the N-terminal sequence, particularly at position 8, is the most common and effective strategy to prevent DPP-4 degradation. biochempeg.com

The substitution of Alanine (B10760859) at position 8 with Glycine (B1666218) (Gly8) is a foundational modification to confer resistance to DPP-4. In vitro studies on GLP-1 analogs containing this Gly8 substitution have demonstrated a marked increase in metabolic stability. When incubated in porcine plasma, which contains DPP-4, the half-life (t1/2) of a [Gly8]-GLP-1 analog was found to be 159 minutes, a significant extension compared to the 28-minute half-life of the native GLP-1(7-36)amide. nih.govresearchgate.net This introduction of Gly8 effectively circumvents DPP-4 degradation, leading to a longer duration of action. nih.govacs.org A single injection of a [Gly8]-GLP-1 analog in diabetic mice was shown to normalize hyperglycemia for several hours, whereas the effect of the native peptide disappeared within minutes. nih.govacs.org

The additional substitution of Glycine at position 22 with Glutamic acid (Glu22) in the specified compound, [Gly8,Glu22]GLP-1(7,37)-NH2, primarily serves to increase the molecule's solubility. iomcworld.org This particular combination of substitutions (Ala8 to Gly and Gly22 to Glu) is notably utilized in the structure of Dulaglutide, an Fc-fusion protein. iomcworld.orguq.edu.au

Table 1: In Vitro Stability of [Gly8]-GLP-1 Analog in Porcine Plasma
CompoundHalf-life (t1/2) in Porcine Plasma (minutes)Source
Native GLP-1(7-36)amide28 nih.govresearchgate.net
[Gly8]GLP-1(7-36)amide159 nih.govresearchgate.net

Research has explored various amino acid substitutions at position 8 to optimize DPP-4 resistance while maintaining high receptor affinity. A comparative study evaluated analogs where Alanine was replaced by Threonine (Thr), Glycine (Gly), Serine (Ser), or the non-natural amino acid 2-aminoisobutyric acid (Aib). nih.gov

All tested substitutions conferred greater resistance to DPP-4 degradation than the native peptide. nih.gov However, only the [Gly8] and [Aib8] analogs retained a high binding affinity for the GLP-1 receptor, similar to the native GLP-1. nih.govnih.gov The [Aib8] analog was found to be completely resistant to DPP-4 degradation over a 6-hour incubation period, while the [Gly8] analog showed significant, though less absolute, resistance. nih.govresearchgate.net The potency of the analogs in stimulating insulin (B600854) secretion directly reflected their receptor affinities, with the Aib8 analog being the most potent, followed by the Gly8 analog. nih.gov

Table 2: Comparative DPP-4 Resistance and Receptor Affinity of Position 8 Substituted GLP-1 Analogs
AnalogReceptor Binding Affinity (IC50, nmol/l)Stability (Degradation in Plasma)Source
GLP-1(7-36)amide (Native)0.78t1/2 = 28 min nih.gov
[Gly8]GLP-1(7-36)amide2.8t1/2 = 159 min nih.gov
[Aib8]GLP-1(7-36)amide0.45Undetectable degradation after 6 hours nih.gov
[Ser8]GLP-1(7-36)amide>100More resistant than native nih.gov
[Thr8]GLP-1(7-36)amide>100More resistant than native nih.gov

Modulation of Peptide Clearance Mechanisms for [Gly8,Glu22]GLP-1(7,37)-NH2 Derivatives

Beyond preventing DPP-4 degradation, extending the circulatory half-life of GLP-1 analogs requires overcoming rapid renal clearance and degradation by other enzymes. uq.edu.au Several advanced strategies have been developed to modify derivatives of DPP-4-resistant analogs like [Gly8,Glu22]GLP-1(7,37)-NH2 to prolong their presence in the bloodstream.

Common strategies to extend the half-life of GLP-1 analogs involve increasing their molecular size and/or facilitating binding to the serum protein albumin. researchgate.netbiochempeg.com

PEGylation : This process involves attaching one or more polyethylene (B3416737) glycol (PEG) chains to the peptide. biochempeg.com The increased hydrodynamic size of the PEGylated molecule slows its rate of renal filtration, thereby extending its half-life. biochempeg.com Studies on [Gly8]-GLP-1 analogs have shown that chemoselective PEGylation can be achieved while retaining potent functional activity and receptor binding. acs.orgnih.gov For instance, a PEGylated [Gly(8),Aib(22)]GLP-1 analog demonstrated sustained efficacy in reducing blood glucose and body weight for several days in nonhuman primates. acs.orgnih.govresearchgate.net

Albumin-Binding Domain Fusion : This strategy involves genetically fusing the GLP-1 analog to human serum albumin (HSA) or an albumin-binding domain (ABD). nih.gov HSA has a long half-life of about 19 days, partly due to its large size (67 kDa) and its recycling via the neonatal Fc receptor (FcRn). researchgate.net Fusing a GLP-1 analog to albumin or an ABD drastically increases the resulting protein's size, reducing renal clearance. biochempeg.comnih.gov The fusion protein can also "hitchhike" on the FcRn recycling pathway, avoiding lysosomal degradation and further extending its circulation time. biochempeg.comresearchgate.net Albiglutide is an example of a therapeutic that fuses two DPP-4-resistant GLP-1 molecules to albumin, extending the half-life to about 5 days. biochempeg.comfrontiersin.org Similarly, recombinant fusion of GLP-1 with an ABD has been shown to extend the half-life to approximately 44 hours in mice, providing glycemic control for up to a week. duke.edu

Fc-Fusion : In this approach, the GLP-1 analog is fused to the Fc (Fragment, crystallizable) region of an immunoglobulin G (IgG). iomcworld.org Similar to albumin fusion, this increases the molecule's size to prevent rapid renal filtration and leverages the natural FcRn-mediated recycling process to escape cellular degradation, significantly prolonging the half-life. biochempeg.comiomcworld.org Dulaglutide is a prime example of this technology, consisting of two molecules of a GLP-1 analog fused to a modified human IgG4-Fc fragment. iomcworld.orguq.edu.au The GLP-1 analog portion of dulaglutide is highly relevant as it incorporates the Alanine-to-Glycine substitution at position 8 and the Glycine-to-Glutamic acid substitution at position 22, along with an Arginine-to-Glycine change at position 36. iomcworld.orgcaymanchem.com This Fc-fusion strategy extends the half-life to approximately 5 days, allowing for once-weekly administration. biochempeg.com

While DPP-4 is the primary inactivating enzyme, other clearance mechanisms are also significant.

Renal Clearance : The kidneys are crucial for the final elimination of GLP-1 and its metabolites. nih.gov For smaller peptides and analogs, glomerular filtration is a rapid clearance mechanism. e-apem.orguq.edu.au The strategies of PEGylation, albumin fusion, and Fc-fusion are all designed to counteract this by increasing the molecular weight of the therapeutic agent well above the renal filtration threshold. biochempeg.comresearchgate.net

Neutral Endopeptidase 24.11 (NEP 24.11) : Also known as neprilysin, NEP 24.11 is another important enzyme in GLP-1 metabolism. e-apem.orgnih.gov Unlike DPP-4, which cleaves at a single N-terminal site, NEP 24.11 is a zinc-dependent metallopeptidase that cleaves GLP-1 at multiple sites in its central and C-terminal regions. nih.govresearchgate.net In vivo studies in pigs suggested that NEP 24.11 could be responsible for degrading up to 50% of circulating GLP-1. acs.orgnih.gov Therefore, creating analogs resistant to both DPP-4 and NEP 24.11 is an area of interest. Research has shown that introducing multiple lactam bridges to create bicyclic or tricyclic GLP-1 analogs can offer outstanding protection against NEP 24.11, with half-lives exceeding 96 hours during in vitro incubation with the enzyme. nih.govacs.org

Table 3: Known NEP 24.11 Cleavage Sites in GLP-1
Peptide Bond CleavedSource
Asp15-Val16 nih.gov
Ser18-Tyr19 nih.govresearchgate.net
Tyr19-Leu20 nih.gov
Glu27-Phe28 nih.govresearchgate.net
Phe28-Ile29 nih.gov
Trp31-Leu32 nih.gov

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical data for the compound "[Gly8,Glu22]GLP-1(7,37)-NH2". Research studies detailing the pharmacodynamics and biological actions for this exact combination of amino acid substitutions are not present in the accessible scientific databases.

However, extensive research is available for GLP-1 analogs with individual modifications, particularly the substitution of Alanine at position 8 with Glycine ([Gly8]). This modification is well-understood to confer resistance to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). nih.govacs.org Analogs containing the [Gly8] substitution, such as Exenatide, have a longer biological half-life while retaining potent insulinotropic effects comparable to native GLP-1. acs.orgnih.gov

Information regarding the specific substitution of Glycine at position 22 with Glutamic acid ([Glu22]) is less common. While position 22 is noted as being important for receptor binding, studies have focused more on substitutions with other amino acids like Alanine, which in some cases increased the compound's potency. uq.edu.au

Due to the strict requirement to focus solely on "[Gly8,Glu22]GLP-1(7,37)-NH2" and the absence of specific research data for this molecule, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation.

To provide a valuable and accurate response, it would be necessary to focus on a more thoroughly researched GLP-1 analog, such as a generic [Gly8]GLP-1 analog or a clinically relevant molecule like Exenatide, for which there is a wealth of preclinical data that would allow for a detailed article following the requested structure.

Preclinical Pharmacodynamics and Biological Actions of Gly8,glu22 Glp 1 7,37 Nh2 in Animal Models

Broader Metabolic Regulatory Effects

The therapeutic actions of GLP-1RAs extend beyond glycemic control to encompass broader effects on systemic metabolism. These effects are crucial for addressing the multifaceted nature of metabolic disorders.

Modulation of Lipid Metabolism (e.g., Adipogenesis, Fatty Acid Oxidation, Hepatic Steatosis, Cholesterol Homeostasis)

While direct studies on [Gly8,Glu22]GLP-1(7,37)-NH2 are not extensively documented, the general class of GLP-1RAs has demonstrated significant effects on lipid metabolism in preclinical models. e-dmj.org These agonists are known to influence various aspects of lipid homeostasis, from fat synthesis and storage to its breakdown and transport.

Research in animal models indicates that GLP-1RAs can mitigate hepatic steatosis (fatty liver) by reducing lipid accumulation in the liver. e-dmj.orgresearchgate.net The proposed mechanisms include the inhibition of genes involved in de novo lipogenesis (the synthesis of fatty acids) and the promotion of fatty acid β-oxidation (the breakdown of fatty acids for energy). researchgate.net For instance, studies with other GLP-1 analogues in mice have shown improvements in liver histology and reductions in liver triglyceride content. nih.gov

Regarding cholesterol homeostasis, GLP-1RAs have been shown to modulate cholesterol metabolism. e-dmj.org They may promote the outflow of cholesterol from cells and reduce its accumulation in the liver by inhibiting key regulatory proteins. e-dmj.org

Table 1: Expected Effects of a Potent GLP-1RA on Lipid Metabolism Parameters in Animal Models This table is illustrative and based on general findings for the GLP-1RA class, as specific data for [Gly8,Glu22]GLP-1(7,37)-NH2 is limited.

Parameter Animal Model Expected Outcome Mechanism of Action
Hepatic Triglycerides Diet-induced obese mice Decrease Inhibition of lipogenesis, increased fatty acid oxidation
Hepatic Steatosis Score Zucker diabetic fatty rats Improvement Reduced lipid accumulation and inflammation
Plasma Cholesterol db/db mice Decrease Inhibition of cholesterol synthesis pathways (e.g., SREBP2)
Adipocyte Size High-fat diet-fed rats Decrease Reduced fat storage

Central and Peripheral Effects on Satiety and Gastric Emptying

A hallmark of GLP-1RA action is the induction of weight loss, which is largely attributed to effects on appetite and digestion. mdpi.com GLP-1 receptors are located in key areas of the brain, including the hypothalamus, which regulates food intake. nih.gov Activation of these central receptors promotes feelings of fullness (satiety) and reduces hunger. nih.gov

Beyond Glucose Homeostasis: Emerging Research Areas

The pleiotropic effects of GLP-1RAs are a subject of ongoing research, with significant findings in cardiovascular and anti-inflammatory pathways. These actions are largely independent of the compounds' glucose-lowering and weight-reducing effects.

Cardioprotective Mechanisms

Preclinical studies have consistently demonstrated that GLP-1RAs exert protective effects on the cardiovascular system. mdpi.com In animal models of myocardial infarction (heart attack), administration of GLP-1 analogues has been shown to reduce the size of the infarct (area of dead tissue) and improve heart function. nih.gov

The mechanisms underlying this cardioprotection are multifactorial. GLP-1 receptors are expressed in the heart and blood vessels. mdpi.com Activation of these receptors is believed to improve endothelial function, reduce oxidative stress, and exert anti-inflammatory effects within the vasculature. nih.gov Studies in rodent models suggest that these agonists can improve cardiac tolerance to ischemia-reperfusion injury, a key challenge in treating heart attacks. nih.gov

Table 2: Investigated Cardioprotective Endpoints for GLP-1RAs in Preclinical Models This table is illustrative and based on general findings for the GLP-1RA class, as specific data for [Gly8,Glu22]GLP-1(7,37)-NH2 is limited.

Endpoint Animal Model Expected Outcome of GLP-1RA Treatment
Infarct Size Rat model of myocardial ischemia-reperfusion Reduction
Left Ventricular Ejection Fraction Mouse model of heart failure Improvement
Endothelial Function Atherosclerotic rabbit models Improvement
Atherosclerotic Plaque Area ApoE-/- mice Reduction

Anti-inflammatory Properties

Chronic, low-grade inflammation is a key pathological feature of metabolic diseases like obesity and type 2 diabetes. GLP-1RAs have been shown to possess significant anti-inflammatory properties. In various animal models, treatment with these agonists has led to a reduction in circulating inflammatory markers and decreased inflammatory cell infiltration in tissues such as the liver, adipose tissue, and blood vessels. nih.gov

The anti-inflammatory effects are mediated through several pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses. nih.gov By dampening inflammatory signaling, GLP-1RAs may help to mitigate the complications associated with chronic metabolic disease.

Structure Activity Relationship Sar Studies and Rational Design Principles for Gly8,glu22 Glp 1 7,37 Nh2

Comprehensive Amino Acid Scanning and Mutagenesis Analysis of GLP-1(7,37)-NH2 and its Analogs

Systematic amino acid scanning, particularly alanine (B10760859) scanning, has been instrumental in elucidating the functional importance of each residue in the GLP-1(7-37)-NH2 sequence. acs.orgnih.gov In these studies, individual amino acids are replaced with alanine to assess the impact on receptor binding and biological activity.

Key findings from these analyses have revealed that the N-terminal region, specifically residues His7, Gly10, Phe12, Thr13, and Asp15, along with certain C-terminal residues like Phe28 and Ile29, are critical for receptor interaction. acs.orgnih.gov Modifications in these areas often lead to a significant decrease in binding affinity and potency. acs.org

Furthermore, mutagenesis studies have explored substitutions beyond just alanine. For instance, a study involving saturation mutagenesis at the N-terminus of GLP-1 identified numerous active variants, indicating a degree of tolerance for diversity in this region. nih.govacs.org These studies sometimes reveal unexpected agonists with altered signaling properties. nih.gov

Below is a table summarizing the impact of alanine substitutions at key positions in GLP-1(7-37)-NH2 on receptor binding affinity.

Original ResiduePositionEffect of Alanine Substitution on Receptor Binding
His7Marked Decrease acs.orgnih.gov
Gly10Marked Decrease acs.org
Phe12Marked Decrease acs.org
Thr13Marked Decrease acs.org
Asp15Marked Decrease acs.org
Phe28Marked Decrease acs.orgnih.gov
Ile29Marked Decrease acs.orgnih.gov

Specific Role of Gly8 and Glu22 in Modulating Receptor Efficacy and Selectivity of GLP-1R Agonists

The substitutions at positions 8 and 22 in [Gly8,Glu22]GLP-1(7,37)-NH2 are not arbitrary but are the result of deliberate design to address specific shortcomings of the native peptide.

Glycine (B1666218) at Position 8 (Gly8): The native GLP-1 has an alanine at position 8, which is a primary cleavage site for the enzyme dipeptidyl peptidase-IV (DPP-IV). acs.orgnih.gov This rapid degradation leads to a very short in vivo half-life for the native peptide. acs.org Substituting Ala8 with Glycine renders the peptide resistant to DPP-IV cleavage. acs.orgnih.gov This single substitution significantly prolongs the peptide's duration of action. acs.org Studies have shown that [Gly8]-GLP-1 analogs exhibit comparable receptor binding and insulinotropic effects to the native peptide, but with enhanced plasma stability. acs.orgnih.gov

Glutamic Acid at Position 22 (Glu22): The native GLP-1 has a glycine at position 22. While this residue provides flexibility, it can also contribute to a less stable helical structure in the central region of the peptide. nih.gov Replacing Gly22 with glutamic acid (Glu) can enhance the helical propensity of this region, which is believed to be important for receptor interaction. nih.gov Furthermore, the introduction of a charged residue like glutamate (B1630785) can influence interactions with the GLP-1 receptor (GLP-1R). nih.gov Some studies suggest that substituting Gly22 with Glu can lead to increased affinity and activity. nih.gov This substitution has also been shown to reduce the potential for molecule aggregation. google.com

The combination of these two substitutions in [Gly8,Glu22]GLP-1(7,37)-NH2 aims to create a GLP-1 analog with both extended stability and potent receptor agonism.

SubstitutionPositionRationaleImpact on Peptide Properties
Glycine8Resistance to DPP-IV cleavage acs.orgnih.govIncreased plasma half-life acs.orgacs.org
Glutamic Acid22Increased helical stability, reduced aggregation nih.govgoogle.comPotentially enhanced receptor affinity and potency nih.gov

Design Principles for Conformationally Constrained Analogs Incorporating Gly8 and Glu22

To further enhance the stability and activity of GLP-1 analogs, researchers have explored the introduction of conformational constraints. A common strategy is the formation of lactam bridges, which are covalent bonds between the side chains of two amino acids. These bridges can stabilize helical structures within the peptide, which are thought to be crucial for receptor binding. acs.orgnih.gov

Several studies have designed and synthesized conformationally constrained derivatives of [Gly8]GLP-1(7-37)-NH2. acs.orgnih.gov For example, lactam bridges have been introduced between positions 18 and 22, 22 and 26, and 23 and 27. acs.orgnih.govacs.org These modifications, particularly the i to i+4 glutamic acid-lysine lactam constraints, have resulted in potent analogs with receptor affinities comparable to native GLP-1. acs.orgnih.gov

The incorporation of a helix-promoting amino acid like alpha-aminoisobutyric acid (Aib) at position 22, often in conjunction with a Gly8 substitution, has also been evaluated. acs.orgnih.gov PEGylated versions of these constrained analogs have demonstrated prolonged in vivo efficacy. nih.govacs.org

The design of bicyclic and tricyclic GLP-1 analogs, containing multiple lactam bridges, has also been reported. acs.orgnih.gov For instance, a bicyclic analog with lactam bridges at positions 18-22 and 30-34 showed a significant increase in potency and an exceptionally long half-life. acs.orgnih.gov These highly constrained analogs offer a promising strategy for developing long-acting GLP-1 receptor agonists. acs.orgnih.gov

Computational Modeling and Molecular Dynamics Simulations of [Gly8,Glu22]GLP-1(7,37)-NH2 and its Derivatives

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the three-dimensional structure of GLP-1 analogs and their interactions with the GLP-1R. pnas.orgnih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

MD simulations can predict the conformational dynamics of peptides like [Gly8,Glu22]GLP-1(7,37)-NH2 in different environments and when bound to the receptor. pnas.org These simulations have helped to elucidate how different amino acid substitutions affect the peptide's flexibility and its engagement with the receptor's binding pocket. nih.gov For example, simulations can reveal how the N-terminus of the peptide interacts with the transmembrane domain of the receptor, and how these interactions correlate with G protein activation. nih.gov

Cryo-electron microscopy (cryo-EM) structures of GLP-1R in complex with various agonists, complemented by MD simulations, have provided detailed pictures of the binding modes. pnas.orgnih.gov These studies have highlighted the dynamic nature of the peptide-receptor interaction and how different agonists can stabilize distinct receptor conformations. pnas.org Computational modeling has also been used to identify key electrostatic interactions, such as a potential interaction between a negatively charged residue at position 3 of a GLP-1 analog and an arginine on the GLP-1R. nih.govacs.org

These computational approaches are integral to the rational design of novel GLP-1 analogs with desired properties, allowing for the in-silico screening of potential modifications before their chemical synthesis and experimental evaluation. doaj.org

Comparative Preclinical Analysis of Gly8,glu22 Glp 1 7,37 Nh2 with Other Glucagon Like Peptide 1 Receptor Agonists

Comparison with Native GLP-1(7-37) and GLP-1(7-36)NH2 in Biological Assays

Native glucagon-like peptide-1 (GLP-1) is secreted in two primary, equipotent forms: GLP-1(7-37) and GLP-1(7-36)NH2. nih.gov Both are powerful incretin (B1656795) hormones that enhance glucose-stimulated insulin (B600854) secretion. nih.gov However, their therapeutic utility is severely limited by a very short in vivo half-life of only a few minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov DPP-IV cleaves the peptide at the Ala8-Glu9 bond, yielding an inactive metabolite. nih.gov

The analog [Gly8,Glu22]GLP-1(7,37)-NH2 incorporates two key amino acid substitutions designed to overcome these limitations.

Substitution at Position 8 (Ala8→Gly8): The replacement of Alanine (B10760859) at position 8 with Glycine (B1666218) is a well-established strategy to confer resistance to DPP-IV degradation. nih.gov Studies on [Gly8]-GLP-1 have shown that this modification circumvents DPP-IV cleavage, leading to a significantly prolonged half-life. nih.govacs.org While this substitution can result in a slight (approximately 3-fold) decrease in binding affinity for the GLP-1 receptor, it maintains agonist activity comparable to that of native GLP-1. nih.govacs.org The enhanced stability translates to a more sustained insulinotropic effect in preclinical models. nih.gov

Substitution at Position 22 (Gly22→Glu22): The substitution of Glycine at position 22 with Glutamic acid has been shown to increase both the binding affinity and functional activity of GLP-1 analogs to some degree. nih.govresearchgate.net It is hypothesized that the introduction of the negatively charged carboxyl group of glutamic acid provides an additional binding interaction with the receptor, thereby enhancing affinity and potency. scienceopen.com

Table 1: Comparative Biological Properties of [Gly8,Glu22]GLP-1(7,37)-NH2 and Native GLP-1

FeatureNative GLP-1 (7-37) & (7-36)NH2[Gly8,Glu22]GLP-1(7,37)-NH2 (Inferred)Rationale for [Gly8,Glu22]GLP-1(7,37)-NH2 Profile
DPP-IV Stability Highly susceptible, rapid degradation. nih.govHighly resistant.Gly8 substitution prevents DPP-IV cleavage. nih.gov
Half-life Very short (1-2 minutes). acs.orgSignificantly prolonged.Resistance to primary degradation pathway. nih.gov
Receptor Binding Affinity High affinity. nih.govComparable to potentially increased affinity.Glu22 substitution can increase affinity, counteracting a slight decrease from Gly8. nih.govnih.govresearchgate.net
In Vitro Potency (Agonist Activity) Potent agonist activity. nih.govComparable or potentially increased potency.Glu22 substitution may enhance agonist activity. nih.govresearchgate.net
Insulinotropic Effect Potent but transient. nih.govPotent and sustained.Prolonged half-life allows for extended receptor activation. nih.gov

Comparative Efficacy and Potency against First-Generation GLP-1 Analogs (e.g., Exendin-4, Liraglutide)

The first generation of clinically successful GLP-1 analogs, including Exendin-4 (Exenatide) and Liraglutide, were developed to address the short half-life of native GLP-1 through different molecular strategies.

Exendin-4 (Exenatide): A 39-amino acid peptide originally isolated from the saliva of the Gila monster, Exendin-4 shares significant sequence homology with human GLP-1. nih.gov Its therapeutic advantage stems from a naturally occurring Glycine at the second position of the peptide (equivalent to position 8 in GLP-1), which makes it inherently resistant to DPP-IV degradation. frontiersin.org Exendin-4 exhibits a higher binding affinity for the N-terminal domain of the GLP-1R compared to GLP-1 itself. acs.org

Liraglutide: This analog achieves a prolonged half-life (11-15 hours) through a different mechanism. acs.org It is a GLP-1(7-37) derivative that features a C16 fatty acid chain attached to Lysine at position 26 via a glutamic acid spacer. acs.org This modification facilitates reversible binding to circulating albumin, creating a depot effect that protects the molecule from degradation and slows renal clearance. acs.org While it is susceptible to DPP-IV, its albumin-bound state offers protection, and it maintains a receptor activation potency comparable to native GLP-1. acs.org

When compared to these established analogs, [Gly8,Glu22]GLP-1(7,37)-NH2 presents a distinct profile. Its primary mechanism for extended action is intrinsic resistance to DPP-IV, similar to Exenatide. However, as a direct analog of human GLP-1, it avoids the potential immunogenicity associated with using a xenobiotic peptide like Exendin-4. The Glu22 substitution is a unique feature not present in these first-generation analogs, designed to optimize receptor interaction beyond what is achieved with native sequences. nih.govresearchgate.net Unlike Liraglutide, its extended duration of action is not dependent on fatty acid acylation and albumin binding, representing a different design approach to achieving prolonged activity.

Table 2: Comparative Profile of [Gly8,Glu22]GLP-1(7,37)-NH2 and First-Generation Analogs

Feature[Gly8,Glu22]GLP-1(7,37)-NH2 (Inferred)Exendin-4 (Exenatide)Liraglutide
Peptide Origin Modified human GLP-1(7-37).Exendin-4 peptide. nih.govModified human GLP-1(7-37). acs.org
Mechanism of Prolonged Action Intrinsic DPP-IV resistance (Gly8). nih.govIntrinsic DPP-IV resistance (native Gly). frontiersin.orgFatty acid acylation promoting albumin binding. acs.org
Key Modifications Ala8→Gly, Gly22→Glu.Natural sequence differences from human GLP-1.Lys26 acylation with C16 fatty acid, Arg34→Lys. acs.orgfrontiersin.org
Receptor Affinity/Potency Potentially enhanced by Glu22 substitution. nih.govresearchgate.netHigh affinity and potent. acs.orgHigh affinity and potent. acs.org

Insights from Multi-Agonist Design Incorporating [Gly8,Glu22]GLP-1(7,37)-NH2 Moieties (e.g., Dual GLP-1R/GIPR Agonists)

The strategic modifications within [Gly8,Glu22]GLP-1(7,37)-NH2 have proven to be foundational in the development of more complex, multi-receptor agonists. These next-generation therapeutics aim to leverage the synergistic effects of activating multiple metabolic hormone receptors simultaneously, such as the GLP-1 receptor and the glucose-dependent insulinotropic polypeptide receptor (GIPR).

A prominent example is Dulaglutide, a long-acting GLP-1R agonist. It consists of two identical GLP-1 analog chains fused to a modified human IgG4-Fc fragment. uq.edu.au Critically, the GLP-1 analog sequence used in Dulaglutide incorporates the A8G (Ala→Gly) and G22E (Gly→Glu) substitutions, alongside an R36G (Arg→Gly) change. uq.edu.au The inclusion of the [Gly8,Glu22] moiety is deliberate:

Gly8 provides the essential DPP-IV resistance, ensuring the stability of the active peptide part of the fusion protein. uq.edu.au

Glu22 is included to enhance potency and maintain strong GLP-1R agonism, which is crucial when the peptide is part of a much larger fusion protein construct. uq.edu.au

This design demonstrates the value of the [Gly8,Glu22] backbone in creating potent and stable GLP-1R agonists that can be further engineered for extended half-life or multi-receptor targeting. The development of dual GLP-1R/GIPR agonists like Tirzepatide further underscores the importance of fine-tuning these positions to balance activity at both receptors. researchgate.net While Tirzepatide uses a different combination of amino acids, the principle of modifying positions 8 and 22 to optimize stability and receptor interaction is a shared concept in the field. researchgate.net The incorporation of the [Gly8,Glu22]GLP-1(7,37)-NH2 structural motif into such advanced designs highlights its significance as an effective scaffold for building next-generation metabolic therapeutics. uq.edu.aue-dmj.org

Advanced Research Methodologies and Future Perspectives for Gly8,glu22 Glp 1 7,37 Nh2 Research

Application of Advanced Spectroscopic Techniques for Structural Characterization

The precise three-dimensional structure of [Gly8,Glu22]GLP-1(7,37)-NH2 is fundamental to understanding its biological activity and stability. Advanced spectroscopic techniques are crucial in elucidating these structural details.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has been a key technique in determining the solution structure of GLP-1 and its analogs. Studies using 2D NMR in aqueous trifluoroethanol have shown that native GLP-1 adopts an extended helical structure. nih.gov However, the region around Glycine (B1666218) at position 22 (Gly22) is often less well-defined. acs.org The substitution of Gly22 with Glutamic acid (Glu) in [Gly8,Glu22]GLP-1(7,37)-NH2 is expected to influence this region, potentially stabilizing the helical conformation, a feature that can be meticulously analyzed using 2D NMR. acs.org

Circular dichroism (CD) spectroscopy is another powerful tool for assessing the secondary structure of peptides. ijpsjournal.com It can provide valuable data on the helical content of [Gly8,Glu22]GLP-1(7,37)-NH2 and how it compares to the native peptide under various conditions. cam.ac.uk Furthermore, techniques like mass spectrometry (MS) are indispensable for verifying the molecular integrity and identifying any modifications or degradation products of the peptide. ijpsjournal.comwaters.com For instance, MALDI-TOF mass spectrometry has been effectively used to study the degradation of GLP-1 and its analogs in serum. researchgate.net

Gene Therapy Approaches Involving GLP-1 Analogs with [Gly8,Glu22] Substitutions

Gene therapy presents a promising frontier for the long-term delivery of therapeutic peptides like GLP-1 analogs, potentially overcoming the need for frequent injections. nih.gov The core concept involves introducing a gene that encodes for the desired GLP-1 analog, enabling sustained production and secretion within the body. nih.gov

For a GLP-1 analog like [Gly8,Glu22]GLP-1(7,37)-NH2, gene therapy strategies would focus on designing a DNA sequence that encodes this specific peptide. The substitution of Alanine (B10760859) at position 8 with Glycine (Gly8) is a known modification to confer resistance to dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for the rapid degradation of native GLP-1. acs.orgnih.gov Combining this with the Glu22 substitution could offer a metabolically stable and potent GLP-1 analog suitable for a gene therapy approach.

Viral vectors, such as adeno-associated viruses (AAV), are being explored for their ability to deliver the genetic material to target tissues like the muscle, liver, or even the pancreas. nih.govnih.gov Recent experimental pancreatic gene therapies using AAV-based vectors to produce GLP-1 peptides have shown promising results in animal models, suggesting a potential for durable therapeutic effects. mdedge.commedscape.com Non-viral methods are also under investigation, aiming to improve the safety and efficiency of gene delivery. nih.gov

Molecular Imaging Applications (e.g., Pancreatic Beta-Cell Visualization)

The high expression of GLP-1 receptors on pancreatic beta-cells makes GLP-1 analogs excellent candidates for developing molecular imaging agents to visualize and quantify beta-cell mass. acs.orgnih.govnih.gov This is crucial for understanding the progression of diabetes and for evaluating the efficacy of therapeutic interventions. nih.govfrontiersin.org

Radiolabeled GLP-1 analogs can be used as probes for non-invasive imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govthno.org For [Gly8,Glu22]GLP-1(7,37)-NH2 to be used in this context, it would be conjugated with a chelating agent to bind a radioisotope. The choice of radioisotope (e.g., ⁶⁸Ga, ¹¹¹In, ⁶⁴Cu) depends on the imaging modality and desired properties. thno.org

The Gly8 substitution in [Gly8,Glu22]GLP-1(7,37)-NH2 would enhance its stability in vivo, a desirable characteristic for an imaging agent. acs.org The Glu22 substitution's impact on receptor binding affinity would need to be carefully evaluated to ensure it maintains high affinity for the GLP-1 receptor on beta-cells. acs.org Studies with other GLP-1 analogs, such as exendin-4, have demonstrated the feasibility of using radiolabeled agonists for the specific imaging of beta-cells. nih.govsnmjournals.org

Development of Novel Delivery Systems and Formulation Strategies for [Gly8,Glu22]GLP-1(7,37)-NH2-Based Peptides

The development of effective delivery systems is critical for enhancing the therapeutic potential of peptide-based drugs like [Gly8,Glu22]GLP-1(7,37)-NH2. primescholars.com These systems aim to protect the peptide from degradation, improve its bioavailability, and provide controlled release. nih.govpjmhsonline.com

Novel Delivery Technologies:

Hydrogel Depots: Injectable hydrogels can form a depot at the injection site, allowing for the sustained and controlled release of the encapsulated peptide over extended periods, potentially reducing the frequency of administration. drugdeliveryleader.com

Nanoparticles: Biodegradable nanoparticles, such as those made from polymers or lipids, can encapsulate the peptide, protecting it from enzymatic degradation and facilitating its absorption. nih.govresearchgate.netnih.gov Solid lipid nanoparticles (SLNs) are a promising option due to their biocompatibility and ability to control drug release. researchgate.netnih.gov

Microspheres: Formulations using microspheres have been shown to produce a sustained therapeutic effect in animal models. glucagon.com

Formulation Strategies:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size, prolonging its circulation half-life and protecting it from enzymatic degradation. pjmhsonline.comdrugdeliveryleader.com

Lipidization: The conjugation of fatty acids to the peptide can enhance its binding to albumin in the blood, leading to a longer duration of action. thno.org

Oral Formulations: Overcoming the challenges of oral peptide delivery is a major goal. nih.govthno.org Strategies include the use of permeation enhancers, enzyme inhibitors, and protective coatings to allow the peptide to survive the gastrointestinal tract and be absorbed into the bloodstream. primescholars.comthno.org

Q & A

What structural modifications differentiate [Gly8,Glu22]GLP-1(7,37)-NH2 from native GLP-1, and what is their intended purpose?

Answer:
[Gly8,Glu22]GLP-1(7,37)-NH2 is engineered with two key substitutions:

  • Gly8 : Replaces native Ala8 to resist dipeptidyl peptidase-IV (DPP-IV) cleavage, a primary degradation pathway for native GLP-1 (t½ = 1.5–2 min) . This mimics Exenatide (a DPP-IV-resistant analog with Gly8), extending plasma stability .
  • Glu22 : Substitutes the native residue (likely Asp or Gly) to enhance receptor interaction or structural stability. Glu22 may alter electrostatic interactions with GLP-1R or reduce aggregation propensity .

Methodological Note : Validate modifications using in vitro DPP-IV degradation assays and circular dichroism (CD) for secondary structure analysis .

How should researchers design experiments to assess the metabolic stability of [Gly8,Glu22]GLP-1(7,37)-NH2 against DPP-IV compared to native GLP-1 and other analogs?

Answer:

  • Experimental Setup :
    • Incubate the peptide with recombinant DPP-IV or human plasma at 37°C.
    • Use HTRF/ELISA kits to quantify intact [Gly8,Glu22]GLP-1(7,37)-NH2 over time .
    • Include controls: Native GLP-1(7-36)NH2, Exenatide (Gly8), and a DPP-IV inhibitor (e.g., sitagliptin) .
  • Data Analysis :
    • Calculate degradation half-life (t½) using non-linear regression (e.g., one-phase decay model).
    • Compare kinetic parameters (e.g., kₐᵦˢ) across analogs to isolate the impact of Glu22 .

Advanced Consideration : Pair with LC-MS/MS to identify degradation fragments (e.g., GLP-1(9-37)NH2) and confirm cleavage sites .

How can contradictory data on the receptor binding affinity of [Gly8,Glu22]GLP-1(7,37)-NH2 be resolved?

Answer:
Contradictions may arise from assay conditions (e.g., species-specific GLP-1R variants, pH, temperature). To resolve:

  • Standardized Binding Assays :
    • Use radiolabeled ¹²⁵I-GLP-1(7-36)NH2 and compete with [Gly8,Glu22]GLP-1(7,37)-NH2 in membranes from HEK293 cells expressing human GLP-1R .
    • Validate with functional assays (e.g., cAMP production in INS-1 cells) .
  • Species-Specificity : Test analogs in rodent vs. human receptor models to address translational relevance .

Methodological Note : Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical power analysis .

What in vivo models are appropriate for evaluating the glucose-lowering effects of [Gly8,Glu22]GLP-1(7,37)-NH2?

Answer:

  • Diabetic Models :
    • db/db mice or ZDF rats : Measure fasting glucose, insulin, and glucagon levels pre- and post-administration (subcutaneous or intravenous) .
    • Intravenous Glucose Tolerance Test (IVGTT) : Administer glucose bolus (2 g/kg) and track glucose clearance kinetics .
  • Control Groups : Include native GLP-1, Exenatide, and vehicle. Monitor peptide stability via plasma LC-MS/MS .

Advanced Consideration : Use hyperglycemic clamps to quantify glucose infusion rates (GIR) and β-cell function .

What methodological considerations are critical when synthesizing and characterizing [Gly8,Glu22]GLP-1(7,37)-NH2 to ensure reproducibility?

Answer:

  • Synthesis :
    • Employ Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protection for Glu22 .
    • Purify via reversed-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/acetonitrile) .
  • Characterization :
    • Confirm mass (MALDI-TOF/MS) and sequence (Edman degradation or tandem MS) .
    • Assess purity (>98% by analytical HPLC) and endotoxin levels (<0.1 EU/mg) .

Reporting Standards : Document synthesis parameters (coupling efficiency, cleavage conditions) per IUPAC guidelines .

How can researchers optimize the pharmacokinetic/pharmacodynamic (PK/PD) profile of [Gly8,Glu22]GLP-1(7,37)-NH2?

Answer:

  • PK Optimization :
    • PEGylation or Albumin Binding : Introduce residues (e.g., Lys34) for covalent attachment to extend half-life .
    • Subcutaneous vs. Intravenous Administration : Compare bioavailability and sustained release profiles .
  • PD Metrics :
    • Measure insulinotropic activity in isolated pancreatic islets (glucose-stimulated insulin secretion, GSIS) .
    • Track body weight and food intake in chronic studies (14–28 days) to assess anorectic effects .

Advanced Consideration : Use population PK modeling to predict dosing regimens in humans .

What strategies address discrepancies between in vitro potency and in vivo efficacy of [Gly8,Glu22]GLP-1(7,37)-NH2?

Answer:
Discrepancies may stem from protein binding, rapid clearance, or metabolite interference. Mitigate via:

  • Plasma Protein Binding Assays : Quantify unbound peptide using equilibrium dialysis .
  • Metabolite Identification : Profile plasma samples post-dosing to detect inactive fragments (e.g., GLP-1(9-37)NH2) .
  • Dose Escalation Studies : Test higher doses or sustained-release formulations to match in vitro EC₅₀ values .

Methodological Note : Integrate in silico simulations (e.g., molecular dynamics of GLP-1R binding) to refine analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.